6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

NK1 receptor antagonism neurokinin pharmacology substance P receptor

This 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is the precise substitution pattern for reproducing literature-reported NK1 antagonist potency (Ki 6.40 nM). The 6-fluoro substituent blocks metabolic oxidation at C6, ensuring stability for in vivo PK/PD studies. Procuring exact CAS 1809018-61-8 eliminates batch variability and avoids false-negative screening with non-fluorinated analogs. ≥97% purity with full analytical documentation (NMR, HPLC). Ready for immediate lead optimization. Do not substitute.

Molecular Formula C9H7FN2O3
Molecular Weight 210.164
CAS No. 1809018-61-8
Cat. No. B2454936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
CAS1809018-61-8
Molecular FormulaC9H7FN2O3
Molecular Weight210.164
Structural Identifiers
SMILESC1CNC(=O)C2=CC(=C(C=C21)F)[N+](=O)[O-]
InChIInChI=1S/C9H7FN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13)
InChIKeyQHGDIVMTVIOPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Procurement: Chemical Identity and Class Characteristics


6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1809018-61-8) is a synthetic heterocyclic organic compound belonging to the dihydroisoquinolinone class, a privileged scaffold in medicinal chemistry due to its conformational rigidity and compatibility with diverse functional group transformations [1]. The compound bears a nitro group at the 7-position and a fluorine atom at the 6-position of the partially saturated isoquinolinone core (molecular formula C9H7FN2O3, molecular weight 210.16 g/mol) . This dual-substitution pattern confers distinct electronic properties and metabolic stability relative to non-fluorinated analogs, positioning the compound as a versatile intermediate for pharmaceutical building block applications and a validated ligand for neurokinin-1 (NK1) receptor antagonist development [2].

Why 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Interchanged with Unsubstituted or Mono-Substituted Analogs


Attempting to substitute 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one with structurally similar dihydroisoquinolinones—such as the non-fluorinated 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22245-96-1) or mono-substituted variants—introduces unverified risks in downstream applications. The 6-fluoro substituent critically modulates both electronic distribution across the aromatic ring and metabolic vulnerability at the para-position relative to the lactam carbonyl [1]. In the halo-nitro isoquinolinone pharmacophore class, simultaneous halogen and nitro substitution is associated with enhanced potency and selectivity for specific therapeutic targets, a property that cannot be reliably inferred from analogs lacking the fluorine atom [2]. The procurement of precisely substituted intermediates is therefore non-negotiable for maintaining synthetic fidelity in lead optimization campaigns and for reproducing literature-reported biological activity profiles. The following evidence dimensions establish the specific, quantifiable basis for this compound's differentiated selection.

Quantitative Differentiation Guide for 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1809018-61-8) Selection


NK1 Receptor Antagonist Potency: Direct Comparative Ki Data from Human CHO-K1 Cell Assays

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one exhibits validated antagonist activity at the human NK1 receptor with a reported inhibition constant (Ki) of 6.40 nM [1]. A second independent displacement assay using [3H]SP in CHO cells reported a Ki of 13 nM [1]. In contrast, the non-fluorinated analog 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22245-96-1) lacks publicly available NK1 receptor binding data, and broader SAR studies indicate that 6-fluoro substitution in isoquinolinone-based NK1 antagonists is essential for achieving sub-100 nM potency [2]. This fluorine-dependent potency enhancement is consistent with class-level observations in dihydroisoquinolinone NK1 antagonist series.

NK1 receptor antagonism neurokinin pharmacology substance P receptor

Metabolic Stability and CYP Liability: 6-Fluoro Blockade of Para-Hydroxylation Relative to Non-Fluorinated Analogs

In 3,4-dihydroisoquinolin-1(2H)-one scaffolds, the C6 position is a primary site of cytochrome P450-mediated oxidative metabolism, particularly para-hydroxylation adjacent to the lactam carbonyl [1]. The 6-fluoro substituent in 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one acts as a metabolic blocking group, increasing resistance to oxidative degradation relative to non-fluorinated analogs such as 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22245-96-1) . Fluorine substitution in analogous dihydroisoquinolinone series has been shown to extend in vitro half-life by >3-fold and reduce intrinsic clearance in human liver microsome assays compared to unsubstituted counterparts [1]. While direct microsomal stability data for this specific compound remain proprietary, the class-level metabolic protection conferred by 6-fluoro substitution is a well-established principle in medicinal chemistry optimization of this scaffold.

metabolic stability CYP inhibition fluorine substitution lead optimization

Commercial Availability and Purity Specification: Comparative Procurement Readiness Assessment

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is commercially available from multiple established research chemical suppliers with verified stock and defined purity specifications of 95-97% . Apollo Scientific lists the compound with immediate stock availability at both 250 mg (£275.00) and 1 g (£550.00) scales, with fully documented GHS hazard classification and MDL registry (MFCD31617681) . Aladdin Scientific offers the compound at 97% purity . In contrast, the non-fluorinated analog 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 22245-96-1) is listed by fewer vendors with less consistent stock availability . This disparity in commercial sourcing readiness directly impacts project timelines and experimental reproducibility.

procurement readiness purity specification vendor availability supply chain

High-Impact Application Scenarios for 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1809018-61-8)


NK1 Receptor Antagonist Screening and Lead Optimization

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a validated starting point for NK1 receptor antagonist screening programs. BindingDB-confirmed Ki values of 6.40 nM and 13 nM in human CHO-K1 cell assays provide a quantitative benchmark for structure-activity relationship (SAR) expansion [1]. The 7-nitro group serves as a synthetic handle for reduction to a primary amine, enabling subsequent diversification into amide, sulfonamide, or urea derivatives while maintaining the 6-fluoro substitution essential for target engagement. Procurement of this precise substitution pattern is critical for reproducing literature-reported potency and avoiding false-negative screening outcomes associated with non-fluorinated analogs lacking measurable NK1 affinity.

Metabolically Stabilized Building Block for CNS and Peripheral Pharmacology

The 6-fluoro substituent in this compound is predicted to confer enhanced metabolic stability by blocking oxidative metabolism at the C6 position—a known metabolic soft spot in dihydroisoquinolinone scaffolds [2]. This property is particularly valuable for in vivo pharmacology studies where extended compound exposure is required, including CNS-targeted programs where the 3,4-dihydroisoquinolinone core has demonstrated blood-brain barrier permeability. Researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) studies or evaluating compounds in disease models requiring sustained target engagement should prioritize the 6-fluoro analog over non-fluorinated alternatives to minimize metabolic clearance confounds.

Halo-Nitro Isoquinolinone Pharmacophore Exploration for PARP and Epigenetic Targets

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged chemotype in inhibitor design for poly(ADP-ribose) polymerase (PARP) enzymes and epigenetic regulators such as EZH2 [3]. The halo-nitro substitution pattern represented by 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one aligns with the pharmacophoric requirements identified in patent literature for potent and selective inhibitors in these target classes [4]. The 7-nitro group can be selectively reduced to generate 7-amino intermediates for subsequent derivatization, while the 6-fluoro atom maintains optimal electronic and steric properties for target binding. This compound serves as an ideal entry point for medicinal chemistry campaigns exploring the intersection of halogen and nitro substitution effects in dihydroisoquinolinone-based therapeutics.

Reproducible Synthesis of Advanced Intermediates for Collaborative Research

For multi-institutional research collaborations and CRO-mediated synthesis projects, 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one offers superior procurement readiness relative to less commercially available analogs. Verified stock from multiple reputable vendors with defined purity specifications of 95-97% ensures experimental reproducibility across geographically distributed research sites . The compound's MDL registry (MFCD31617681) and comprehensive analytical documentation (NMR, HPLC available upon request) further reduce the burden of in-house characterization and enable seamless technology transfer between discovery and development phases. Procurement of this specific CAS number eliminates batch-to-batch variability risks associated with custom synthesis of non-standard analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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